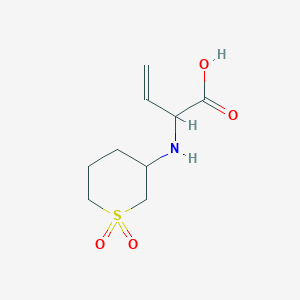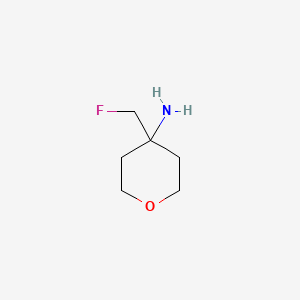
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is a synthetic organic compound characterized by the presence of a thiopyran ring with a dioxido group and an amino group attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. Commonly, 1,3-butadiene reacts with sulfur dichloride to form the thiopyran ring.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. The thiopyran ring is treated with an amine, such as ammonia or an alkylamine, under suitable conditions.
Coupling with Butenoic Acid: Finally, the amino-substituted thiopyran is coupled with butenoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a single bond and forming the corresponding butanoic acid derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Butanoic acid derivatives.
Substitution: Various substituted thiopyran derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In chemistry, 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiopyran ring and the amino group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into polymers to modify their physical and chemical properties.
作用機序
The mechanism of action of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains the thiopyran ring with an amino group but lacks the butenoic acid moiety.
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate: An ester derivative with similar structural features.
Uniqueness
The uniqueness of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid lies in its combination of the thiopyran ring, dioxido group, amino group, and butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H15NO4S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
2-[(1,1-dioxothian-3-yl)amino]but-3-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-2-8(9(11)12)10-7-4-3-5-15(13,14)6-7/h2,7-8,10H,1,3-6H2,(H,11,12) |
InChIキー |
AHUJYHFTVJGMIM-UHFFFAOYSA-N |
正規SMILES |
C=CC(C(=O)O)NC1CCCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)




![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)

![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
